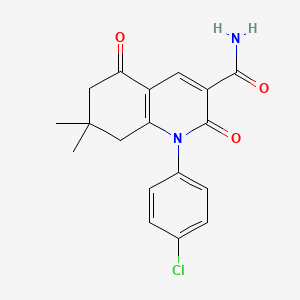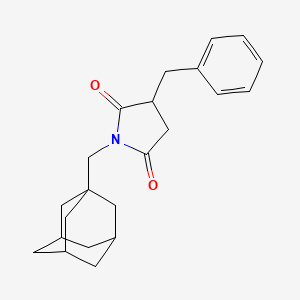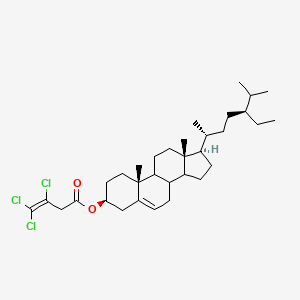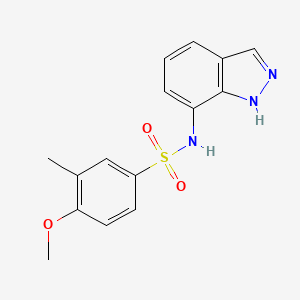![molecular formula C11H17N9S B11066594 [1,3,5]Triazine, 2-amino-4-(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)-6-(piperidin-1-yl)-](/img/structure/B11066594.png)
[1,3,5]Triazine, 2-amino-4-(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)-6-(piperidin-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of tetrazole, piperidine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Attachment of the Tetrazole to the Triazine Ring: The tetrazole derivative is then reacted with a triazine precursor under suitable conditions to form the desired compound.
Introduction of the Piperidine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the tetrazole or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the triazine ring .
Scientific Research Applications
4-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.
Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 4-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites or receptors . The piperidine and triazine rings can further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE: can be compared with other tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of 4-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE lies in its combination of tetrazole, piperidine, and triazine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17N9S |
|---|---|
Molecular Weight |
307.38 g/mol |
IUPAC Name |
4-[(1-methyltetrazol-5-yl)sulfanylmethyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H17N9S/c1-19-11(16-17-18-19)21-7-8-13-9(12)15-10(14-8)20-5-3-2-4-6-20/h2-7H2,1H3,(H2,12,13,14,15) |
InChI Key |
JDKJGCRMHNVGNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2=NC(=NC(=N2)N3CCCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11066521.png)

![5-butyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11066531.png)
![2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid](/img/structure/B11066539.png)

![2-Amino-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11066550.png)

![ethyl 5-({[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}methyl)furan-2-carboxylate](/img/structure/B11066555.png)
![1H-Indole, 2,3-dihydro-2-methyl-1-[2-(4-methyl-1-piperazinyl)acetyl]-](/img/structure/B11066563.png)
![N-(2-methoxyethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B11066568.png)
![Dimethyl {5-[(4-bromophenyl)amino]-3-oxo-5-phenylpentyl}propanedioate](/img/structure/B11066571.png)
![ethyl (4-{[(3,4-dimethoxyphenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11066584.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B11066590.png)
